1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol
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Overview
Description
This compound, also known as 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol, is a chemical compound with the molecular formula C17H21NO . It has a molecular weight of 255.35 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel Betti bases were synthesized via a one-pot three-component reaction of 2-amino-5-methyl thiazole, 2-naphthol, and substituted aldehydes . The formation of the desired products was confirmed using various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of this compound is defined by an intramolecular O-H…N hydrogen bond. The naphthol mean plane and the benzene ring form a dihedral angle of 75.8° . The piperidine ring adopts a chair conformation .Physical And Chemical Properties Analysis
The compound has a melting point range of 92-97°C . It is a pale-yellow to yellow-brown solid .properties
IUPAC Name |
1-[(2-methylpiperidin-1-yl)methyl]naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13-6-4-5-11-18(13)12-16-15-8-3-2-7-14(15)9-10-17(16)19/h2-3,7-10,13,19H,4-6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMYDQFRTXWKCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910943 |
Source
|
Record name | 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol | |
CAS RN |
108975-37-7 |
Source
|
Record name | 2-Naphthol, 1-((2-methylpiperidino)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108975377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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